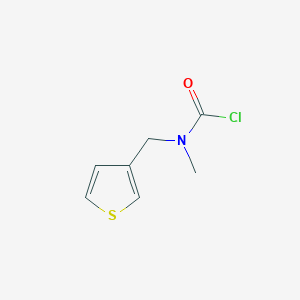
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is a chemical compound with the molecular formula C7H8ClNOS It is a derivative of carbamoyl chloride, featuring a thiophene ring substituted at the 3-position with a methyl group and a carbamoyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride typically involves the reaction of N-methylthiophen-3-ylmethylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamoyl chloride product. The general reaction scheme is as follows:
N-methylthiophen-3-ylmethylamine+Phosgene→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of phosgene gas is carefully controlled, and safety measures are implemented to handle this highly toxic reagent.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-methylthiophen-3-ylmethylamine and carbon dioxide.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of various thiophene derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Transition metal catalysts such as palladium and nickel may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are often used to dissolve reactants and control reaction conditions.
Major Products Formed
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with thiols.
Scientific Research Applications
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials with unique electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The carbamoyl chloride group is highly reactive and can form stable carbamate or urea linkages with amines and other nucleophiles. This reactivity makes it useful in modifying proteins and other biomolecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(thiophen-2-ylmethyl)carbamoylchloride
- N-methyl-N-(furan-3-ylmethyl)carbamoylchloride
- N-methyl-N-(pyridin-3-ylmethyl)carbamoylchloride
Uniqueness
N-methyl-N-(thiophen-3-ylmethyl)carbamoylchloride is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in chemical and biological research.
Properties
Molecular Formula |
C7H8ClNOS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)carbamoyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-9(7(8)10)4-6-2-3-11-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
RNHBNZABEGLRAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


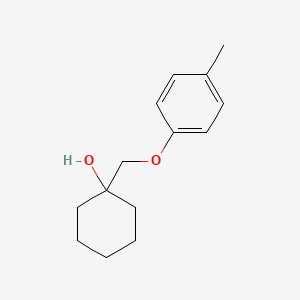
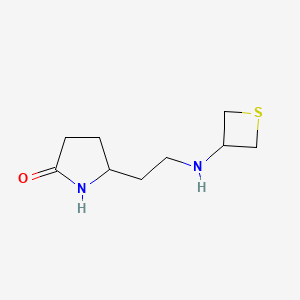
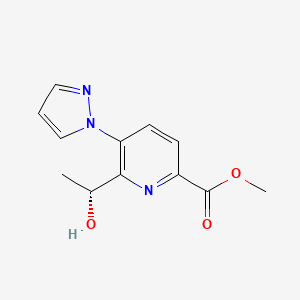

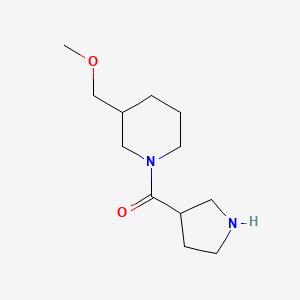
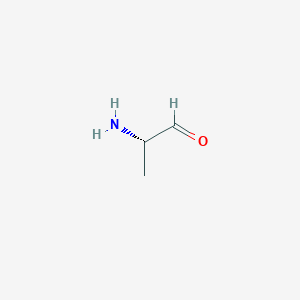
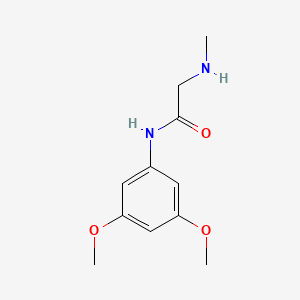
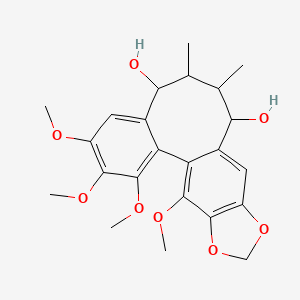
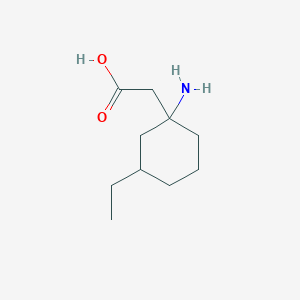
![4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B13325113.png)
![6-[(Prop-2-yn-1-yloxy)amino]pyridazine-3-carboxylic acid](/img/structure/B13325115.png)

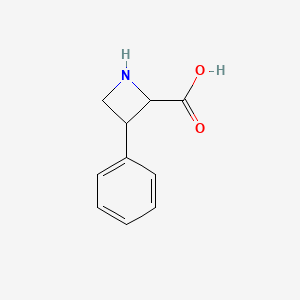
![(8-Azaspiro[4.5]decan-2-yl)methanol hydrochloride](/img/structure/B13325137.png)
